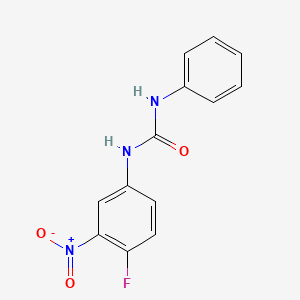![molecular formula C11H12N2O2S B5732059 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture. This molecule is a member of the oxadiazole family, which is known for its diverse biological activities.
科学研究应用
5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol has shown promising results in various scientific research applications. One of the most significant applications of this molecule is in the field of medicinal chemistry. Studies have shown that this molecule exhibits potent antibacterial and antifungal activities. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
作用机制
The mechanism of action of 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol is not fully understood. However, studies have suggested that this molecule acts by inhibiting the activity of various enzymes and proteins involved in the growth and proliferation of bacteria and fungi. It has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this molecule can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and oxidative stress. It has also been found to possess neuroprotective and cardioprotective properties.
实验室实验的优点和局限性
One of the major advantages of using 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol in lab experiments is its potent antibacterial and antifungal activities. This makes it a valuable tool for studying the growth and proliferation of various microorganisms. However, one of the limitations of using this molecule is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol. One of the most significant directions is the development of new derivatives of this molecule with improved properties such as increased potency and reduced toxicity. Another direction is the investigation of the potential applications of this molecule in the field of material science, where it can be used as a building block for the synthesis of new materials with unique properties. Finally, the investigation of the potential applications of this molecule in the field of agriculture, where it can be used as a pesticide or herbicide, is another promising direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various scientific research applications. Its potent antibacterial and antifungal activities, anti-inflammatory and antioxidant properties, and neuroprotective and cardioprotective effects make it a valuable tool for studying various biological processes. However, its potential toxicity can limit its use in certain experiments. Future research on this molecule should focus on the development of new derivatives with improved properties and the investigation of its potential applications in material science and agriculture.
合成方法
The synthesis of 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol can be achieved through a multistep reaction process. The first step involves the reaction of 4-ethylphenol with chloromethyl methyl ether to form 4-(chloromethyl)-ethylphenol. The second step involves the reaction of 4-(chloromethyl)-ethylphenol with thiosemicarbazide to form 4-(4-ethylphenoxy)methyl)-1,3,4-thiadiazole-2-thiol. Finally, the third step involves the reaction of 4-(4-ethylphenoxy)methyl)-1,3,4-thiadiazole-2-thiol with chloroacetic acid to form this compound.
属性
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-8-3-5-9(6-4-8)14-7-10-12-13-11(16)15-10/h3-6H,2,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDTWXGQIWUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)
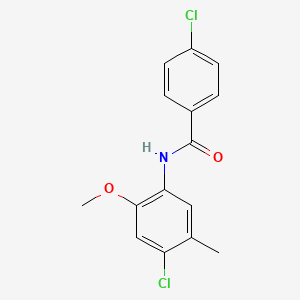

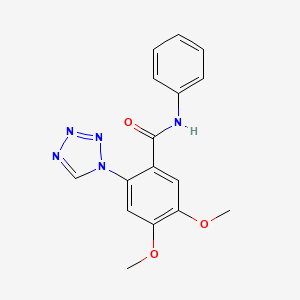



![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)
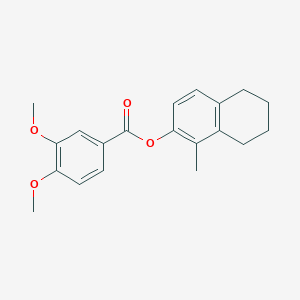

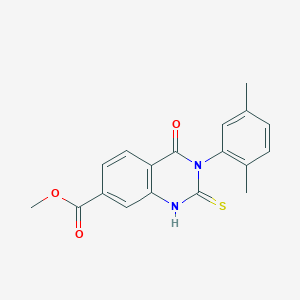
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
